1-(4-Methoxybenzyl)-2-thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

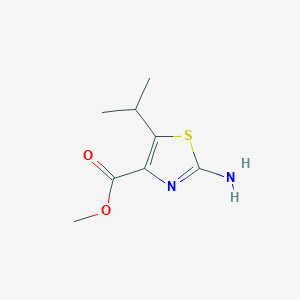

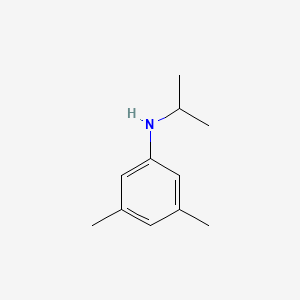

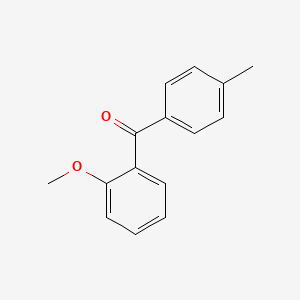

“1-(4-Methoxybenzyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the thiourea .

Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxybenzyl)-2-thiourea” are not available, similar compounds are often synthesized through reactions involving corresponding amines and isothiocyanates .Applications De Recherche Scientifique

Structural Analysis and Bond Characteristics

The compound 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, closely related to 1-(4-Methoxybenzyl)-2-thiourea, demonstrates distinct bond lengths within its thiourea unit, with its molecular structure featuring specific angles and dihedral formations. The crystal structure provides detailed insights into the molecular geometry and potential reactive sites, essential for further chemical applications and interactions (Aisha A. Al‐abbasi et al., 2011).

Photooxidation and Catalytic Efficiency

Thiourea derivatives show significant acceleration in the photooxidation of 4-methoxybenzyl alcohol, with thiourea acting as an electron-transfer mediator. This process is key in understanding the compound's role in photocatalytic reactions and its potential in enhancing chemical transformations (J. Svoboda et al., 2008).

Antioxidant Activity and Molecular Docking

Some derivatives based on 4-methoxybenzoyl chloride exhibit notable antioxidant activities. The study on these derivatives, including their synthesis, characterization, and molecular docking analyses, contributes to understanding the potential biological activities and interactions of thiourea derivatives with biological targets (Abdullah Qays Oleiwi et al., 2023).

Nucleobase Protection in Peptide Nucleic Acid Synthesis

The compound's derivatives have been explored for protecting nucleobases in peptide nucleic acid (PNA) synthesis. The stability and rate of acidolysis of these protecting groups are crucial for the successful synthesis of PNAs, a field of significance in genetic engineering and diagnostics (R. Hudson et al., 2019).

Synthesis of Substituted Benzoylthiourea Derivatives

The synthesis of various benzoylthiourea derivatives, including those derived from 4-methoxybenzoyl chloride, has been explored. The molecular structures, characterized by techniques like FT-IR, UV–Vis, and NMR spectroscopy, offer insights into their potential chemical and biological applications (Hamza M. Abosadiya et al., 2019).

Propriétés

IUPAC Name |

(4-methoxyphenyl)methylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPZCBGTVXMSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354225 |

Source

|

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-2-thiourea | |

CAS RN |

37412-64-9 |

Source

|

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

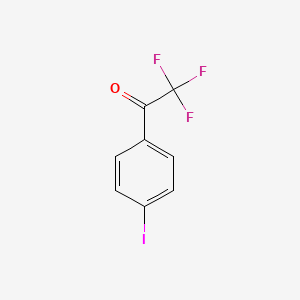

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)